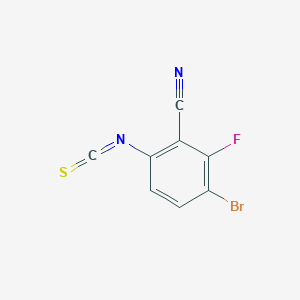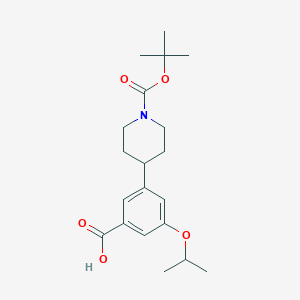
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoic acid moiety, and an isopropoxy group. It is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. One common method involves the use of tert-butyl 4-piperidone as a starting material, which undergoes a series of reactions including alkylation, esterification, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Wissenschaftliche Forschungsanwendungen
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine and benzoic acid moieties of the compound help to position the target protein and the E3 ligase in close proximity, facilitating the formation of the ternary complex necessary for protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)-4-piperidone: Used in the synthesis of various organic compounds, including epidermal growth factor analogs.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Another rigid linker used in PROTAC development.
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-isopropoxybenzoic acid is unique due to its specific combination of functional groups, which provide both rigidity and flexibility in the development of PROTACs. This unique structure allows for the optimization of drug-like properties and the efficient formation of ternary complexes, making it a valuable tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C20H29NO5 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C20H29NO5/c1-13(2)25-17-11-15(10-16(12-17)18(22)23)14-6-8-21(9-7-14)19(24)26-20(3,4)5/h10-14H,6-9H2,1-5H3,(H,22,23) |
InChI-Schlüssel |
JZCXTAVMQYDKHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

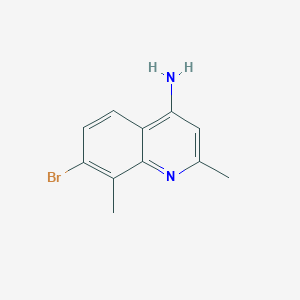

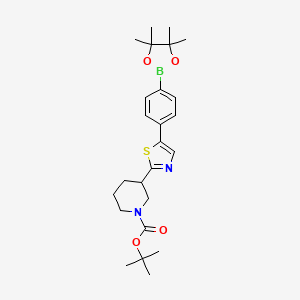

![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
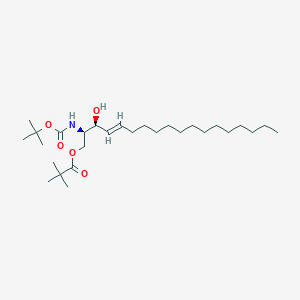
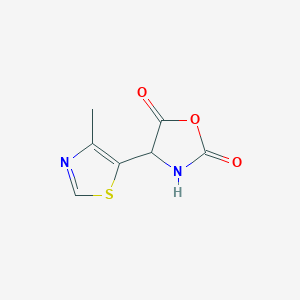
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

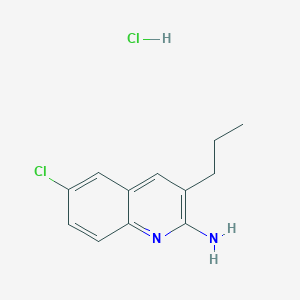
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
